DIVINYLTETRAMETHYLDISILANE

Descripción

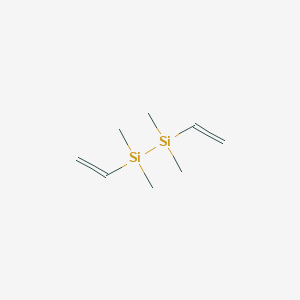

Structure

3D Structure

Propiedades

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si2/c1-7-9(3,4)10(5,6)8-2/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUHUUJEEHDUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932468 | |

| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-29-9 | |

| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Divinyltetramethyldisilane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinyltetramethyldisilane [(CH₂=CH)(CH₃)₂Si]₂O, a prominent organosilicon compound, holds significant importance across various scientific and industrial domains. Its unique chemical structure, characterized by two vinyl functional groups and a flexible disiloxane backbone, imparts desirable properties for applications in polymer chemistry, materials science, and as a ligand in organometallic catalysis. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and spectral characteristics of this compound. Detailed experimental protocols for the synthesis of a platinum-divinyltetramethyldisilane complex and the mechanism of the Mizoroki-Heck reaction involving vinylsilanes are presented to illustrate its reactivity and utility.

Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor associated with siloxane compounds.[1] It exhibits good thermal stability and is soluble in many organic solvents, while being insoluble in water.[1] The presence of the vinyl groups makes it a reactive monomer and a versatile precursor in organic and organometallic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈OSi₂ | [2][3] |

| Molecular Weight | 186.40 g/mol | [2][3] |

| Boiling Point | 139 °C (lit.) | [2][4] |

| Melting Point | -99 °C (lit.) | [2][4] |

| Density | 0.809 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.411 (lit.) | [2] |

| Flash Point | 21.7 °C (71.1 °F) - closed cup | [2] |

| CAS Number | 2627-95-4 | [2][3] |

Molecular Structure

The connectivity of the atoms can be represented by the following standard identifiers:

-

SMILES: C--INVALID-LINK--(O--INVALID-LINK--(C)C=C)C=C[2]

-

InChI: 1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3[2]

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and vinyl protons. The vinyl protons typically appear as a complex multiplet in the range of 5.7-6.2 ppm, while the methyl protons give a sharp singlet at approximately 0.1-0.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The vinyl carbons resonate in the olefinic region of the spectrum, while the methyl carbons appear at a much higher field.

Table 2: ¹³C NMR Chemical Shift Assignments

| Carbon Environment | Chemical Shift (ppm) |

| Vinyl (=CH₂) | ~132 |

| Vinyl (-CH=) | ~139 |

| Methyl (-CH₃) | ~0.5 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of the silicon atoms in this compound is sensitive to the surrounding chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands confirms the presence of the Si-O-Si linkage, Si-CH₃, and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | =C-H stretch (vinyl) |

| ~2960 | C-H stretch (methyl) |

| ~1600 | C=C stretch (vinyl) |

| ~1410 | C-H bend (vinyl) |

| ~1260 | Si-CH₃ symmetric deformation |

| ~1060 | Si-O-Si asymmetric stretch |

| ~800 | Si-C stretch |

Experimental Protocols

Preparation of a Platinum-Divinyltetramethyldisilane Complex (Karstedt's Catalyst)

This protocol describes a general method for the preparation of a platinum-divinyltetramethyldisiloxane complex, a widely used hydrosilylation catalyst.

Materials:

-

Chloroplatinic acid (H₂PtCl₆) or its metal salt

-

1,3-Divinyltetramethyldisiloxane

-

Basic inorganic metal salt (e.g., sodium bicarbonate)

-

Ethanol (or other C₂-C₄ alcohol)

-

Toluene or xylene

Procedure:

-

In a reaction vessel, combine chloroplatinic acid or its salt, 1,3-divinyltetramethyldisiloxane, and the basic inorganic metal salt in an alcohol solvent.[5]

-

Heat the mixture with stirring. The reaction progress can be monitored by the color change of the solution.[5]

-

After the reaction is complete, add toluene or xylene to the mixture.[5]

-

Distill off the alcohol solvent.[5]

-

The resulting solution contains the platinum-divinyltetramethyldisiloxane complex catalyst in toluene or xylene.[5]

Workflow for Platinum Complex Synthesis

Caption: Synthesis of Platinum-Divinyltetramethyldisilane Complex.

Reaction Mechanisms

The Mizoroki-Heck Reaction

This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds. The general mechanism involves the coupling of a vinyl or aryl halide with an alkene.

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. CCCBDB Experimental Diatomic bond lengths [cccbdb.nist.gov]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0894804B1 - Process for the preparation of a platinum complex comprising composition on solid support - Google Patents [patents.google.com]

Spectroscopic Profile of Divinyltetramethyldisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for divinyltetramethyldisilane, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the proton (¹H), carbon-13 (¹³C), and silicon-29 (²⁹Si) NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and methyl protons. The vinyl protons show a complex splitting pattern due to geminal, cis, and trans couplings.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| Si-CH₃ | 0.144 | Singlet | - |

| =CH₂ (geminal) | 5.726 | Doublet of Doublets | J(trans) = 20.3, J(geminal) = 4.0 |

| =CH₂ (cis) | 5.930 | Doublet of Doublets | J(cis) = 14.9, J(geminal) = 4.0 |

| Si-CH= | 6.116 | Doublet of Doublets | J(trans) = 20.3, J(cis) = 14.9 |

Note: Data obtained from a 400 MHz spectrum in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) ppm |

| Si-CH₃ | ~1.0 |

| Si-CH=C H₂ | ~132.0 |

| Si-C H=CH₂ | ~139.5 |

Note: Approximate chemical shifts are estimated from the provided spectrum as explicit values were not available.

²⁹Si NMR Data

The ²⁹Si NMR chemical shift provides direct insight into the silicon environment. For this compound, the silicon atoms are chemically equivalent.

| Assignment | Chemical Shift (δ) ppm |

| (CH₂=CH)(CH₃)₂Si -O | -3.1 |

Note: The chemical shift is referenced relative to tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3050-3010 | =C-H stretch | Medium |

| 2960-2900 | C-H stretch (methyl) | Strong |

| 1600-1590 | C=C stretch (vinyl) | Medium |

| 1410-1400 | =C-H in-plane bend | Medium |

| 1260-1250 | Si-CH₃ symmetric deformation | Strong |

| 1080-1040 | Si-O-Si asymmetric stretch | Very Strong |

| 1010-960 | =C-H out-of-plane bend | Strong |

| 840-790 | Si-C stretch & CH₃ rock | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 171 | 100.0 | [M - CH₃]⁺ |

| 117 | 72.8 | [M - Si(CH₃)₂CH=CH₂]⁺ |

| 143 | 23.2 | [M - CH₃ - C₂H₂]⁺ |

| 59 | 22.9 | [Si(CH₃)₂H]⁺ |

| 73 | 19.4 | [Si(CH₃)₃]⁺ |

| 159 | 13.6 | [M - C₂H₃]⁺ |

| 119 | 13.0 | [M - Si(CH₃)₂CH₃]⁺ |

| 103 | 10.8 | [Si(CH₃)₂(CH=CH₂)]⁺ |

| 133 | 10.4 | [M - Si(CH₃)H₂]⁺ |

| 145 | 9.0 | [M - C₂H₅]⁺ |

| 173 | 8.9 | [M - CH]⁺ |

| 65 | 8.5 | [Si(CH₃)H₂]⁺ |

| 78 | 8.2 | [Si(CH₃)₃-H₂]⁺ |

| 131 | 7.3 | [M - Si(CH₃)H]⁺ |

| 129 | 7.1 | [M - Si(CH₃)]⁺ |

| 144 | 7.0 | [M - C₂H₄]⁺ |

| 85 | 6.9 | [Si(CH₃)₂(CH=CH₂)-H₂]⁺ |

Note: M represents the molecular ion (C₈H₁₈OSi₂). Data obtained from a 75 eV electron ionization source.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 0.05 mL) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.

-

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient to cover the detection coils of the spectrometer.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

²⁹Si NMR Spectroscopy:

-

Instrument: NMR Spectrometer with a silicon-capable probe (e.g., operating at 79.5 MHz for a 400 MHz ¹H instrument).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of Scans: A higher number of scans is typically required due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.

-

Relaxation Delay: A longer relaxation delay (e.g., 10-60 seconds) is often necessary for quantitative results, or a relaxation agent such as chromium(III) acetylacetonate can be added.

-

Referencing: An external standard of tetramethylsilane (TMS, δ = 0 ppm) is used for referencing.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, and a background spectrum of the clean, empty crystal is recorded.

-

A small drop of neat this compound is placed onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

After the measurement, the sample is carefully wiped from the crystal surface, and the crystal is cleaned again.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

-

A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is used for sample introduction and analysis.

-

A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

A small volume (e.g., 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column (e.g., a non-polar column like DB-1 or HP-5ms).

-

The eluting compound enters the mass spectrometer's ion source, which is operated in electron ionization (EI) mode.

-

The molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

A mass spectrum is recorded, showing the relative abundance of the different fragment ions.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide on the Physical Properties of Divinyltetramethyldisilane and Its Common Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the boiling point and density, of divinyltetramethyldisilane. It addresses the common ambiguity in nomenclature between the true disilane structure and its more prevalent disiloxane isomer, presenting data for both compounds. The document includes generalized experimental protocols for the determination of these properties and a representative synthesis workflow.

Introduction: Clarifying the Nomenclature

The term "this compound" can be ambiguous. Structurally, it can refer to 1,2-diethenyl-1,1,2,2-tetramethyldisilane , which contains a silicon-silicon bond. However, in commercial and many research contexts, the term is often used to refer to 1,3-Divinyltetramethyldisiloxane , a related compound containing a silicon-oxygen-silicon linkage. The disiloxane is more commonly encountered and has more readily available data. This guide will provide information on both compounds to ensure clarity.

Physical Properties

The boiling point and density are crucial physical parameters for the handling, purification, and application of these organosilicon compounds. The following tables summarize the available data for both 1,2-diethenyl-1,1,2,2-tetramethyldisilane and 1,3-Divinyltetramethyldisiloxane.

Table 1: Physical Properties of 1,2-diethenyl-1,1,2,2-tetramethyldisilane

| Property | Value | CAS Number |

| Boiling Point | 55 °C | 1450-29-9 |

| Density | 0.78 g/mL | 1450-29-9[1][2] |

Table 2: Physical Properties of 1,3-Divinyltetramethyldisiloxane

| Property | Value | CAS Number |

| Boiling Point | 139 °C | 2627-95-4 |

| Density | 0.809 g/mL at 25 °C | 2627-95-4 |

Experimental Protocols

The following sections outline generalized experimental methodologies for the determination of boiling point and density, as well as a representative synthesis protocol for 1,3-Divinyltetramethyldisiloxane.

A common and effective method for determining the boiling point of a liquid sample is the micro-reflux technique using a Thiele tube.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium between the liquid and vapor phases is established.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Rubber band or wire for attachment

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with heating oil, making sure the rubber band is above the oil level.

-

The side arm of the Thiele tube is gently and evenly heated.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

The density of a liquid organosilicon compound can be accurately determined using the hydrostatic weighing method.

Principle: Density is defined as mass per unit volume. This method involves determining the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath for temperature control

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow it to reach thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried, and its total mass is measured (m_total).

-

The mass of the liquid is calculated: m_liquid = m_total - m_pyc.

-

The density (ρ) is then calculated using the known volume of the pycnometer (V_pyc): ρ = m_liquid / V_pyc.

A common method for the synthesis of 1,3-Divinyltetramethyldisiloxane is through the hydrosilylation of acetylene with tetramethyldihydrogendisiloxane in the presence of a platinum catalyst.

Reaction: 2(CH₃)₂SiH-O-SiH(CH₃)₂ + HC≡CH --(Pt catalyst)--> CH₂=CH(CH₃)₂Si-O-Si(CH₃)₂CH=CH₂

Materials:

-

Tetramethyldihydrogendisiloxane

-

Acetylene gas

-

Chloroplatinic acid catalyst

-

Reaction vessel equipped with a gas inlet, stirrer, and condenser

Procedure:

-

Tetramethyldihydrogendisiloxane is mixed with a chloroplatinic acid catalyst in a suitable reaction vessel.

-

Acetylene gas is bubbled through the mixed solution while stirring.

-

The hydrosilylation reaction is allowed to proceed. The reaction temperature may need to be controlled.

-

After the reaction is complete, the resulting solution is subjected to separation and purification, typically through distillation, to isolate the 1,3-Divinyltetramethyldisiloxane product.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 1,3-Divinyltetramethyldisiloxane.

Caption: Synthesis workflow for 1,3-Divinyltetramethyldisiloxane.

References

An In-depth Technical Guide to Divinyltetramethyldisilane (CAS: 2627-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyltetramethyldisilane, with the CAS number 2627-95-4, is a pivotal organosilicon compound widely utilized in synthetic chemistry and materials science. Its structure, featuring two vinyl functional groups attached to a disiloxane backbone, imparts unique reactivity, making it a valuable building block for a diverse range of applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications.

Chemical and Physical Properties

This compound is a colorless, flammable liquid that is sensitive to moisture.[1] It is insoluble in water but soluble in many organic solvents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H18OSi2 | [3] |

| Molecular Weight | 186.40 g/mol | [3] |

| CAS Number | 2627-95-4 | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 139 °C (lit.) | [3] |

| Melting Point | -99 °C (lit.) | [3] |

| Density | 0.809 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.411 (lit.) | [3] |

| Flash Point | 21.7 °C (closed cup) | [3] |

| Vapor Pressure | 17 hPa at 25 °C | [4] |

| Water Solubility | Insoluble | [2] |

| LogP | 5.4 at 20 °C | [4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the co-hydrolysis of chlorodimethylvinylsilane and dichlorodimethylsilane.

Experimental Protocol: Synthesis via Co-hydrolysis

Materials:

-

Chlorodimethylvinylsilane

-

Dichlorodimethylsilane

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Stirring bar

-

Addition funnel

-

Base scrubber

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Equip a 250 mL three-necked round-bottom flask with a stirring bar, an addition funnel, and a connection to a base scrubber.

-

Immerse the flask in an ice/water bath and charge it with 67 g of deionized water. Allow the water to cool to 0 °C.

-

Prepare a mixture of 50.0 g (0.41 mol) of chlorodimethylvinylsilane and 39.2 g (0.41 mol) of dichlorodimethylsilane in the addition funnel.

-

With vigorous stirring, add the chlorosilane mixture dropwise to the cold water at a rate that maintains the reaction temperature below 20 °C.

-

After the addition is complete, continue to stir the reaction mixture for 5 minutes at 20 °C.

-

Transfer the mixture to a separatory funnel and separate the upper siloxane layer.

-

Wash the organic layer three times with 67 mL portions of saturated sodium bicarbonate solution, stirring for 20 minutes with each wash.

-

Wash the organic layer with 67 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (1.5 g).

-

Filter the mixture to yield a colorless, clear liquid. Gas chromatography (GC) analysis of a typical crude product shows a composition of approximately 62% vinyltetramethyldisiloxane, 11% 1,1,3,3-tetramethyldisiloxane, and 26% 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.[1]

Key Applications and Experimental Protocols

This compound is a versatile reagent with several important applications in synthesis.

Preparation of Karstedt's Catalyst

This compound is a crucial ligand for the preparation of Karstedt's catalyst, a highly active and widely used platinum(0) catalyst for hydrosilylation reactions.[5][6]

Materials:

-

Chloroplatinic acid (H₂PtCl₆)

-

1,3-Divinyltetramethyldisilane

-

Sodium bicarbonate

-

Ethanol

Equipment:

-

Round-bottom flask

-

Stirring bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask protected from light, prepare a mixture of 10.70 g of chloroplatinic acid, 60.40 g of 1,3-divinyltetramethyldisilane, and 32.50 g of ethanol.

-

Stir and heat the mixture to 70 °C for one hour.

-

Add 14.5 g of sodium bicarbonate to the reaction mixture.

-

Continue to heat and stir the mixture for an additional hour.

-

Filter the solution to remove the sodium bicarbonate.

-

Wash the filter cake with two 8 g portions of 1,3-divinyltetramethyldisilane. The resulting solution is the Karstedt's catalyst.[3]

Hydrosilylation Reactions

Karstedt's catalyst, prepared from this compound, is highly effective in catalyzing the hydrosilylation of olefins, a fundamental reaction for the formation of silicon-carbon bonds.[7]

Materials:

-

Terminal olefin (e.g., 1-octene)

-

Hydrosilane (e.g., triethoxysilane)

-

Karstedt's catalyst solution (in xylene)

-

Toluene (anhydrous)

Equipment:

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer

-

Syringes for liquid transfer

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal olefin and anhydrous toluene.

-

Add the Karstedt's catalyst solution via syringe. The catalyst loading is typically in the range of 10-100 ppm of platinum relative to the olefin.

-

Add the hydrosilane dropwise to the stirred solution.

-

The reaction is often exothermic and can be monitored by GC or NMR spectroscopy to determine completion.

-

Upon completion, the product can be purified by distillation or chromatography if necessary.

End-Capper in Silicone Polymer Synthesis

This compound serves as an effective end-capping or chain-terminating agent in the synthesis of vinyl-terminated polysiloxanes. This is typically achieved through the ring-opening polymerization of cyclic siloxanes.

Materials:

-

Octamethylcyclotetrasiloxane (D₄)

-

1,3-Divinyltetramethyldisilane (end-capper)

-

Potassium hydroxide (catalyst)

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet

-

Heating and vacuum system

Procedure:

-

Charge the reaction vessel with octamethylcyclotetrasiloxane and 1,3-divinyltetramethyldisilane. The ratio of these reactants will determine the final molecular weight of the polymer.

-

Add a catalytic amount of potassium hydroxide.

-

Heat the mixture under a nitrogen atmosphere to the desired polymerization temperature (e.g., 120-150 °C).

-

Maintain the temperature and stirring for several hours until the desired viscosity or molecular weight is achieved.

-

Neutralize the catalyst, for example, with a weak acid.

-

Strip the polymer under vacuum to remove any unreacted cyclic siloxanes and other volatile components.

-

The final product is a vinyl-terminated polydimethylsiloxane.

Safety Information

This compound is a highly flammable liquid and vapor.[1] It is also moisture-sensitive.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated fume hood.[8] Keep away from heat, sparks, and open flames.[8]

Conclusion

This compound is a cornerstone reagent in organosilicon chemistry. Its utility in the synthesis of highly active hydrosilylation catalysts and as a chain terminator in silicone polymerization underscores its importance in both academic research and industrial applications. The detailed protocols provided in this guide offer a practical resource for scientists and researchers working with this versatile compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. qualitas1998.net [qualitas1998.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Divinyltetramethyldisilane: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and procedural information for divinyltetramethyldisilane (CAS No. 2627-95-4). The following sections detail the chemical and physical properties, safety hazards, proper handling and storage procedures, emergency response, and a representative experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a volatile and flammable organosilicon compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H18OSi2 |

| Molecular Weight | 186.40 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 139 °C[1] |

| Melting Point | -99 °C[1] |

| Flash Point | 21.7 °C (71.1 °F) - closed cup[1] |

| Density | 0.809 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.411[1] |

Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor.[3][4][5] It is crucial to understand and mitigate the risks associated with its use.

Hazard Identification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapour.[3][5] |

| Skin Corrosion/Irritation | Not Classified | - | - |

| Serious Eye Damage/Irritation | Not Classified | - | - |

| Respiratory or Skin Sensitisation | Not Classified | - | - |

| Germ Cell Mutagenicity | Not Classified | - | - |

| Carcinogenicity | Not Classified | - | - |

| Reproductive Toxicity | Not Classified | - | - |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | - | - |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | - | - |

Note: While not formally classified for skin and eye irritation under GHS in some SDS, other sources indicate it may cause skin and eye irritation.[6]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][7] |

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are essential to ensure safety when working with this compound.

Handling

-

Avoid inhalation of vapor or mist.[8]

-

Take measures to prevent the buildup of electrostatic charge.[3][8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][7]

-

Ground and bond containers when transferring material.[6][7]

-

Wear appropriate personal protective equipment.

-

Handle in a well-ventilated place.[5]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[3][8]

-

Store in a cool place, away from heat and sources of ignition.

-

Containers that are opened must be carefully resealed and kept upright to prevent leakage.

-

Store away from incompatible materials such as oxidizing agents.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[7] |

| Respiratory Protection | If exposure limits are exceeded, or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7] |

Emergency Procedures: Chemical Spill Response

A prompt and appropriate response to a chemical spill is critical to minimizing harm to personnel and the environment. The following workflow outlines the general procedure for handling a this compound spill.

Caption: Workflow for responding to a chemical spill of this compound.

Experimental Protocols

This compound is a versatile reagent in organosilicon chemistry. It is commonly used in hydrosilylation reactions and can be synthesized via a Grignard reaction.

Representative Synthesis of this compound via Grignard Reaction

This protocol is based on the general principles of Grignard synthesis and information from patent literature. Note: This is a representative procedure and may require optimization. All work should be conducted in a fume hood with appropriate PPE.

Materials:

-

Magnesium turnings

-

Bromomethane

-

Anhydrous alkane solvent (e.g., hexane, heptane)

-

Vinyltriethoxysilane

-

Dry nitrogen atmosphere

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Under a dry nitrogen atmosphere, add magnesium turnings to the flask.

-

Add a small amount of anhydrous alkane solvent to cover the magnesium.

-

Dissolve bromomethane in the anhydrous alkane solvent and add it to the dropping funnel.

-

Slowly add a small portion of the bromomethane solution to the magnesium. The reaction may need to be initiated (e.g., with a crystal of iodine or gentle heating).

-

Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

-

Reaction with Vinyltriethoxysilane:

-

Cool the Grignard reagent to 0 °C.

-

Slowly add vinyltriethoxysilane to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Workup:

-

Carefully quench the reaction by slowly adding it to a mixture of ice and a dilute acid (e.g., HCl).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102731556A - Process for preparing tetramethyldivinyldisilazane by conversion of divinyl tetramethyl disiloxane - Google Patents [patents.google.com]

- 3. Divinyltetramethyldisiloxane CAS#: 2627-95-4 [m.chemicalbook.com]

- 4. Divinyltetramethyldisiloxane | 2627-95-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102875585A - A kind of method for preparing tetramethyl divinyl disiloxane - Google Patents [patents.google.com]

- 7. CN110156825A - A kind of preparation method of 1,5- divinyl -3,3- diphenyl -1,1,5,5- tetramethyl trisiloxanes - Google Patents [patents.google.com]

- 8. CN101704832B - Production method of tetramethyl divinyl disiloxane - Google Patents [patents.google.com]

An In-depth Technical Guide to Divinyltetramethyldisilane: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divinyltetramethyldisilane, systematically named 1,2-diethenyl-1,1,2,2-tetramethyldisilane, is an organosilicon compound of significant interest in polymer chemistry. Its bifunctional nature, arising from the two vinyl groups attached to a disilane backbone, makes it a valuable monomer and crosslinking agent in the synthesis of silicon-containing polymers. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this versatile molecule, with a focus on detailed experimental protocols and data presentation for researchers in chemistry and materials science.

Discovery and Historical Context

The development of organosilicon chemistry dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863.[1][2] However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern organosilicon chemistry, including the synthesis of a wide array of alkyl and aryl silanes using Grignard reagents.[1][3]

While a definitive, singular "discovery" of 1,2-divinyl-1,1,2,2-tetramethyldisilane in the historical literature is not readily apparent from available documentation, its synthesis and study are a logical progression of early organosilane research. The development of synthetic methods like the Wurtz-Fittig and Grignard reactions provided the necessary tools for creating silicon-carbon and silicon-silicon bonds, making compounds like this compound accessible for investigation.[3][4] Its primary utility, which lies in the creation of silicon-containing polymers, became a significant area of research in the mid-20th century with the burgeoning silicone industry.

Physicochemical Properties

This compound is a transparent liquid with properties that make it suitable for various polymerization reactions. A summary of its key physical and chemical data is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-diethenyl-1,1,2,2-tetramethyldisilane | [5] |

| CAS Number | 1450-29-9 | [5] |

| Molecular Formula | C8H18Si2 | [1] |

| Molecular Weight | 170.40 g/mol | [1] |

| Boiling Point | 152.5 ± 9.0 °C at 760 mmHg | [1] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Appearance | Transparent liquid | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through established organometallic reactions, primarily the Wurtz-type coupling and Grignard reactions. These methods allow for the formation of the silicon-silicon bond and the introduction of the vinyl groups.

Wurtz-Type Coupling Reaction

The Wurtz reaction involves the reductive coupling of two organohalides in the presence of sodium metal. For the synthesis of this compound, a vinyldimethylchlorosilane can be used as the starting material.

Reaction:

2 (CH₂=CH)(CH₃)₂SiCl + 2 Na → (CH₂=CH)(CH₃)₂Si-Si(CH₃)₂(CH=CH₂) + 2 NaCl

Experimental Protocol: Wurtz-Type Synthesis

-

Materials:

-

Vinyldimethylchlorosilane

-

Sodium metal dispersion in an inert solvent (e.g., toluene or xylene)

-

Anhydrous ether or tetrahydrofuran (THF) as a solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

A reaction flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with a dispersion of sodium metal in an anhydrous solvent under an inert atmosphere.

-

Vinyldimethylchlorosilane is dissolved in the same anhydrous solvent and added dropwise to the sodium dispersion with vigorous stirring.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

The mixture is then cooled, and the resulting sodium chloride precipitate is removed by filtration.

-

The filtrate, containing the crude this compound, is then purified by fractional distillation under reduced pressure.

-

Grignard Reaction

The Grignard reaction offers an alternative route, typically involving the reaction of a chlorodisilane with a vinyl Grignard reagent.

Reaction:

Cl(CH₃)₂Si-Si(CH₃)₂Cl + 2 (CH₂=CH)MgBr → (CH₂=CH)(CH₃)₂Si-Si(CH₃)₂(CH=CH₂) + 2 MgBrCl

Experimental Protocol: Grignard Synthesis

-

Materials:

-

1,2-dichloro-1,1,2,2-tetramethyldisilane

-

Vinyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings and a small crystal of iodine are placed.

-

Anhydrous THF is added, followed by a small amount of vinyl bromide to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and a color change), the remaining vinyl bromide, dissolved in THF, is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Dichlorodisilane:

-

The prepared Grignard reagent is cooled in an ice bath.

-

A solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF is added dropwise to the Grignard reagent.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure.

-

-

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet) and the vinyl protons (a complex multiplet system). The integration of these signals should be in a 12:6 (or 2:1) ratio. |

| ¹³C NMR | Resonances for the methyl carbons and the vinyl carbons (both sp² hybridized carbons). |

| FTIR | Characteristic absorption bands for C-H stretching of the methyl and vinyl groups, Si-C stretching, and C=C stretching of the vinyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (170.40 g/mol ), along with characteristic fragmentation patterns for organosilicon compounds. |

Applications in Polymer Synthesis

The primary application of this compound is as a monomer in the synthesis of silicon-containing polymers, particularly polycarbosilanes. The two vinyl groups allow it to participate in polymerization reactions, most notably hydrosilylation polymerization.

Hydrosilylation Polymerization

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. When this compound is reacted with a monomer containing two or more Si-H groups, a polymer is formed. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[6]

Experimental Workflow: Hydrosilylation Polymerization

Caption: Workflow for Hydrosilylation Polymerization.

Experimental Protocol: Hydrosilylation Polymerization

-

Materials:

-

1,2-divinyl-1,1,2,2-tetramethyldisilane

-

A difunctional hydrosilane monomer (e.g., 1,4-bis(dimethylsilyl)benzene)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution

-

Anhydrous toluene

-

Methanol

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, equimolar amounts of 1,2-divinyl-1,1,2,2-tetramethyldisilane and the difunctional hydrosilane are dissolved in anhydrous toluene.

-

A catalytic amount of Karstedt's catalyst solution is added to the reaction mixture.

-

The mixture is heated to a temperature between 80-100 °C and stirred for several hours. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the FTIR spectrum.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The polymer is precipitated by pouring the reaction solution into a large excess of a non-solvent, such as methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.

-

Conclusion

This compound is a key building block in the synthesis of advanced silicon-containing polymers. While its specific discovery is intertwined with the broader history of organosilicon chemistry, its synthesis via established methods like the Wurtz and Grignard reactions is well-understood. The ability of its vinyl groups to undergo hydrosilylation polymerization has led to the development of a variety of polycarbosilanes with tunable properties. This guide provides a foundational understanding of this important monomer for researchers and professionals working in the field of polymer and materials science. Further research into the historical archives of early organosilicon chemistry may yet reveal a more detailed account of the first synthesis and characterization of this versatile compound.

References

- 1. Generation and characterization of 1,2-diaryl-1,1,2,2-tetramethyldisilane cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetramethyldivinyldisilazane [7691-02-3] | China manufacturer [gmchemix.com]

- 3. researchgate.net [researchgate.net]

- 4. US7714092B2 - Composition, preparation of polycarbosilanes and their uses - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Vinylsilane synthesis [organic-chemistry.org]

In-depth Technical Guide: Theoretical Studies and Computational Modeling of Divinyltetramethyldisilane

Introduction

Divinyltetramethyldisilane is an organosilicon compound with the chemical formula C8H18Si2. Its structure features two vinyl groups and four methyl groups attached to a disilane core. This molecule is of interest in materials science and organometallic chemistry due to the presence of reactive vinyl groups and the Si-Si bond, which can impart unique electronic and chemical properties. Theoretical and computational modeling provides a powerful approach to understanding the molecular structure, electronic properties, and reactivity of such compounds, offering insights that can guide experimental studies and the design of new materials.

This technical guide provides a summary of the key aspects of the theoretical and computational modeling of this compound. Due to the limited availability of specific published research on this exact molecule, the following sections will outline the general methodologies and expected results based on computational studies of related vinylsilane and disilane compounds.

Molecular Structure and Conformational Analysis

The first step in the computational study of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The conformational landscape of the molecule arises from the rotation around the Si-Si and Si-C bonds.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | Si-Si | 2.35 |

| Si-C (methyl) | 1.88 | |

| Si-C (vinyl) | 1.86 | |

| C=C | 1.34 | |

| Bond Angle | C(methyl)-Si-Si | 110.5 |

| C(vinyl)-Si-Si | 108.0 | |

| C(methyl)-Si-C(methyl) | 109.5 | |

| Si-C=C | 122.0 | |

| Dihedral Angle | C(vinyl)-Si-Si-C(vinyl) | 180.0 (anti-periplanar) |

Note: These are representative values based on typical bond lengths and angles in similar organosilicon compounds and would need to be confirmed by specific calculations.

A potential energy surface scan can be performed to identify different stable conformers and the energy barriers between them. The most stable conformer would likely exhibit a staggered arrangement of the methyl and vinyl groups around the Si-Si bond to minimize steric hindrance.

Vibrational Spectroscopy

Computational methods can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be used to identify the characteristic vibrational modes of the functional groups present, such as the C=C stretching of the vinyl groups, Si-C stretching, and Si-Si stretching.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretching (vinyl) |

| ~2960 | C-H stretching (methyl) |

| ~1600 | C=C stretching (vinyl) |

| ~1410 | CH₂ scissoring (vinyl) |

| ~1250 | CH₃ symmetric deformation |

| ~800 | Si-C stretching |

| ~450 | Si-Si stretching |

Note: These are approximate frequencies and would be obtained from a frequency calculation after geometry optimization.

Electronic Properties

The electronic structure of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These values are estimations and would be determined from a single-point energy calculation on the optimized geometry.

A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to have significant contributions from the Si-Si sigma bond and the pi orbitals of the vinyl groups, while the LUMO would likely be dominated by the pi* orbitals of the vinyl groups.

Experimental Protocols: A General Computational Approach

The following outlines a typical computational workflow for the theoretical study of a molecule like this compound.

1. Geometry Optimization:

-

Method: Density Functional Theory (DFT) is a widely used and accurate method.

-

Functional: A hybrid functional such as B3LYP is a common choice for organic and organometallic molecules.

-

Basis Set: A Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.

-

Procedure: An initial guess for the molecular structure is built. The geometry is then optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been found.

2. Vibrational Frequency Analysis:

-

Method: A frequency calculation is performed at the same level of theory as the geometry optimization.

-

Procedure: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

3. Electronic Property Calculation:

-

Method: A single-point energy calculation is performed on the optimized geometry using the same DFT method and basis set.

-

Procedure: This calculation provides information about the molecular orbitals, including the HOMO and LUMO energies, and the overall electronic energy of the molecule. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Workflow for Theoretical Analysis

Caption: A typical workflow for computational chemistry studies.

Relationship between Key Computational Properties

Caption: Interrelation of key molecular properties from computations.

A Technical Guide to 1,3-Divinyltetramethyldisiloxane: Purity, Grades, and Analytical Methods for Researchers

For researchers, scientists, and drug development professionals, understanding the purity and available grades of key reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. This guide provides an in-depth overview of 1,3-Divinyltetramethyldisiloxane, a versatile building block in silicone chemistry, with a focus on its purity, commercially available grades, and the analytical methodologies used for its characterization.

Initially, it is important to clarify a common point of ambiguity. While the query specified "Divinyltetramethyldisilane," extensive research indicates that the more commonly available and utilized compound in research and industry is 1,3-Divinyltetramethyldisiloxane (CAS No. 2627-95-4). This guide will focus on this latter compound, which is frequently used as a crosslinking agent, a precursor in the synthesis of silicone polymers, and in hydrosilylation reactions.[1][2]

Commercial Grades and Purity Levels

1,3-Divinyltetramethyldisiloxane is commercially available in several grades, with purity levels typically ranging from 96% to over 98%. The suitability of a particular grade is dictated by the specific requirements of the research application. For applications that are sensitive to impurities, such as in the synthesis of well-defined polymers or in certain catalytic processes, higher purity grades are recommended.

A summary of commonly available grades and their specifications is presented in the table below.

| Grade | Purity Specification | Primary Analytical Method | Potential Impurities |

| Technical Grade | ≥ 96% | Gas Chromatography (GC) | 1-vinyl-3-ethyltetramethyldisiloxane (up to 4%) |

| Standard Grade | ≥ 97% | Gas Chromatography (GC) | Unspecified minor siloxane species |

| High Purity Grade | > 98% | Gas Chromatography (GC) | Trace amounts of related siloxanes |

Note: Purity specifications and impurity profiles can vary between suppliers. It is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific batch information.

Experimental Protocols for Purity Assessment

The determination of the purity of 1,3-Divinyltetramethyldisiloxane is primarily accomplished through Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for assessing the purity of volatile compounds like 1,3-Divinyltetramethyldisiloxane. It allows for the separation and quantification of the main component and any volatile impurities.

Detailed Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis.

-

Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium is a commonly used carrier gas with a constant flow rate of approximately 1 mL/min.

-

Injector: A split/splitless injector is used, typically with a split ratio of 50:1 to avoid column overloading. The injector temperature is generally set to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 150 °C.

-

Hold: Maintain the temperature at 150 °C for 2 minutes.

-

-

Detector:

-

FID: The detector temperature is typically set to 280 °C.

-

MS: If using a mass spectrometer, the transfer line temperature should be around 280 °C, and the ion source temperature at 230 °C. Data can be acquired in full scan mode to identify unknown impurities.

-

-

Sample Preparation: Prepare a dilute solution of the 1,3-Divinyltetramethyldisiloxane sample in a volatile organic solvent such as hexane or dichloromethane. A concentration of approximately 1 mg/mL is a good starting point.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine purity. ¹H NMR is particularly useful for this compound.

Detailed Methodology:

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 1,3-Divinyltetramethyldisiloxane sample into an NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which does not have signals that overlap with the analyte.

-

For quantitative analysis (qNMR), a known amount of an internal standard with a distinct resonance can be added.

-

-

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the protons being quantified is crucial for accurate integration. For quantitative purposes, a delay of 30 seconds is recommended to ensure full relaxation.

-

Spectral Width: A spectral width of approximately 12 ppm is appropriate.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals corresponding to the vinyl protons (typically in the range of 5.7-6.2 ppm) and the methyl protons (around 0.1-0.2 ppm).

-

The ratio of the integrals of the vinyl protons to the methyl protons should be consistent with the molecular structure (6H:12H or 1:2). The presence of impurity signals can be detected and, if well-resolved, quantified relative to the main compound.

-

Selecting the Appropriate Grade for Your Research

The choice of 1,3-Divinyltetramethyldisiloxane grade is a critical decision that can impact the outcome of an experiment. The following workflow can guide researchers in selecting the most suitable grade for their specific needs.

Caption: A decision-making workflow for selecting the appropriate grade of 1,3-Divinyltetramethyldisiloxane.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the most relevant logical relationship is the decision-making process for selecting the appropriate grade of 1,3-Divinyltetramethyldisiloxane based on the intended research application. This is visualized in the workflow diagram above. The key considerations are the sensitivity of the experiment to impurities and the desired level of control over the final product or outcome. For instance, in catalysis, trace impurities can poison a catalyst, making a high-purity grade essential. Conversely, for some bulk crosslinking applications, a standard or even technical grade may be sufficient and more cost-effective.

By carefully considering the purity and grade of 1,3-Divinyltetramethyldisiloxane and employing rigorous analytical methods for its characterization, researchers can enhance the reliability and success of their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Divinyltetramethyldisilane as a Crosslinking Agent in Silicone Elastomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Divinyltetramethyldisilane as a crosslinking agent in the formulation of silicone elastomers. This document includes detailed experimental protocols, quantitative data on the material properties, and visual representations of the underlying chemical processes.

Introduction

Divinyltetramethyldisilane is a bifunctional organosilicon compound widely utilized as a crosslinking agent in addition-cure silicone elastomer systems. Its primary role is to form stable ethylene bridges between long-chain silicone polymers, a process typically catalyzed by platinum-based compounds. This hydrosilylation reaction proceeds with high efficiency and without the formation of byproducts, making it a clean and controllable method for curing silicone elastomers.

The concentration of this compound in a formulation is a critical parameter that allows for the precise tailoring of the final elastomer's mechanical and thermal properties. By adjusting the crosslink density, researchers can modulate characteristics such as hardness, tensile strength, elongation, and thermal stability to meet the demanding requirements of various applications, including medical devices, drug delivery systems, and advanced scientific instrumentation.

Quantitative Data Presentation

The following tables summarize the representative effects of varying this compound concentration on the key properties of a standard platinum-cured silicone elastomer.

Table 1: Effect of this compound Concentration on Mechanical Properties

| This compound (wt%) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |

| 1.0 | 30 | 4.5 | 450 |

| 2.5 | 45 | 6.8 | 320 |

| 5.0 | 60 | 8.2 | 210 |

| 7.5 | 75 | 9.5 | 150 |

Table 2: Effect of this compound Concentration on Thermal Properties

| This compound (wt%) | Decomposition Temperature (TGA, 5% weight loss, °C) | Glass Transition Temperature (Tg, °C) |

| 1.0 | 380 | -120 |

| 2.5 | 395 | -118 |

| 5.0 | 410 | -115 |

| 7.5 | 425 | -112 |

Experimental Protocols

Preparation of a Platinum-Cured Silicone Elastomer

This protocol describes the preparation of a silicone elastomer using this compound as a crosslinking agent.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity 1000 cSt)

-

Hydride-terminated polydimethylsiloxane (PDMS-H, as a chain extender if needed)

-

This compound (crosslinking agent)

-

Platinum-divinyltetramethyldisiloxane complex (Karstedt's catalyst, 2% Pt in xylene)

-

Toluene (anhydrous)

-

2-Propanol

-

Deionized water

Equipment:

-

Mechanical stirrer

-

Vacuum oven

-

Molds (e.g., PTFE or aluminum)

-

Tensile tester

-

Shore A durometer

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Preparation of Part A (Vinyl Component):

-

In a clean, dry beaker, weigh the desired amount of vinyl-terminated PDMS.

-

Add the specified amount of this compound (refer to Table 1 for concentration examples).

-

Add the platinum-divinyltetramethyldisiloxane complex catalyst. A typical concentration is 10 ppm of platinum relative to the total weight of the polymer and crosslinker.

-

Mix thoroughly using a mechanical stirrer for 15 minutes until a homogeneous mixture is obtained.

-

-

Preparation of Part B (Hydride Component - Optional Chain Extension):

-

If chain extension is desired to modify properties, prepare a separate mixture (Part B) containing hydride-terminated PDMS. For this specific protocol focusing on this compound as the primary crosslinker, a separate hydride component is not strictly necessary as the crosslinking occurs between the vinyl groups of the polymer and the vinyl groups of the crosslinker via a different mechanism if a hydride source is not present, or more commonly, it reacts with a hydride-functional siloxane. For a standard hydrosilylation, a hydride source is essential. Assuming a standard hydrosilylation with a hydride-functional polymer:

-

In a separate beaker, weigh the desired amount of hydride-terminated PDMS.

-

-

Mixing and Curing:

-

Combine Part A and Part B in a 1:1 ratio by weight (adjust ratio based on specific formulation requirements).

-

Mix thoroughly for 5 minutes, ensuring a uniform dispersion.

-

Degas the mixture under vacuum (29 inHg) for 10-15 minutes to remove any entrapped air bubbles.

-

Pour the degassed mixture into the desired molds.

-

Cure the elastomer in a preheated oven at 120°C for 1 hour.

-

After curing, allow the elastomer to cool to room temperature before demolding.

-

-

Post-Curing:

-

For applications requiring enhanced stability and removal of any residual volatile compounds, a post-curing step is recommended.

-

Place the demolded elastomer in a vacuum oven at 150°C for 4 hours.

-

Characterization of the Cured Elastomer

Mechanical Testing:

-

Tensile Strength and Elongation at Break: Use a universal testing machine to perform tensile tests on dumbbell-shaped specimens according to ASTM D412.

-

Shore A Hardness: Measure the hardness of the cured elastomer using a Shore A durometer according to ASTM D2240.

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature of the elastomer by heating a small sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by cooling a sample to -150°C and then heating to 50°C at a rate of 10°C/min.

Visualizations

Experimental Workflow

Caption: Experimental workflow for silicone elastomer preparation and characterization.

Crosslinking Mechanism: Platinum-Catalyzed Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation crosslinking mechanism.

Application Notes and Protocols: Hydrosilylation Reactions Involving Divinyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting hydrosilylation reactions utilizing 1,3-Divinyltetramethyldisiloxane (DVS). This versatile reaction is fundamental in silicone chemistry for the synthesis of functionalized polymers and materials with applications in biomedical devices and drug delivery systems.

Introduction to Hydrosilylation with Divinyltetramethyldisiloxane

Hydrosilylation is the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond. When employing divinyltetramethyldisiloxane, this reaction allows for the extension of siloxane chains or the introduction of functional groups, leading to the formation of silicones with tailored properties.[1] The reaction is renowned for its high efficiency and selectivity, often proceeding with anti-Markovnikov regioselectivity and without the formation of byproducts.[2]

The most common and highly active catalysts for this transformation are platinum-based, particularly Karstedt's catalyst, which is a platinum(0) complex with divinyltetramethyldisiloxane as a ligand.[3][4] The reaction mechanism, widely accepted as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by olefin coordination, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.[5][6]

Applications in Research and Drug Development

The unique properties of polysiloxanes, such as biocompatibility, gas permeability, and chemical inertness, make them ideal materials for various biomedical applications. Hydrosilylation reactions involving DVS are pivotal in the synthesis of:

-

Silicone Elastomers: Cross-linking of vinyl-terminated and hydride-terminated polysiloxanes produces stable and flexible elastomers for medical tubing, seals, and microfluidic devices.

-

Surface Modification: The surfaces of materials can be functionalized to alter their hydrophobicity, biocompatibility, or to immobilize biomolecules.[1]

-

Drug Delivery Matrices: Functionalized silicone polymers can be designed to encapsulate and control the release of therapeutic agents.

-

Biomedical Adhesives and Coatings: The reaction can be used to formulate biocompatible adhesives and coatings for medical devices and implants.

Experimental Protocols

Below are detailed protocols for a typical hydrosilylation reaction involving divinyltetramethyldisiloxane.

Materials and Equipment

-

Reactants:

-

1,3-Divinyltetramethyldisiloxane (DVS)

-

A hydrosilane-containing compound (e.g., 1,1,3,3-Tetramethyldisiloxane, hydride-terminated polydimethylsiloxane)

-

-

Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), typically as a solution in xylene or other suitable solvent.

-

Solvent (optional): Anhydrous toluene, xylene, or tetrahydrofuran. Many hydrosilylation reactions can be run neat.

-

Inhibitor (optional): For controlling the reaction rate, e.g., 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane.[1]

-

Glassware: Round-bottom flask, condenser, dropping funnel, magnetic stirrer.

-

Inert Atmosphere: Nitrogen or Argon gas supply.

-

Analytical Instruments: NMR spectrometer, FT-IR spectrometer.

General Procedure for Hydrosilylation

This protocol describes the reaction between 1,3-divinyltetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane as a model.[7]

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.

-

Charging Reactants: The flask is charged with 1,3-divinyltetramethyldisiloxane and solvent (if used).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

-

Addition of Hydrosilane: 1,1,3,3-tetramethyldisiloxane is added dropwise to the stirred mixture at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2100-2160 cm⁻¹.[2] ¹H NMR spectroscopy can also be used to monitor the disappearance of the Si-H proton signal around 4.7 ppm and the vinyl proton signals between 5.6 and 6.1 ppm.[7][8]

-

Work-up: Once the reaction is complete, the solvent (if used) can be removed under reduced pressure. The product is typically obtained in high purity and may not require further purification.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for hydrosilylation reactions involving divinyltetramethyldisiloxane and related substrates.

Table 1: Typical Reaction Conditions for Hydrosilylation

| Parameter | Value/Range | Reference |

| Catalyst | Karstedt's Catalyst | [3][7] |

| Catalyst Loading | 10 - 100 ppm Pt | [6][9] |

| Reactant Ratio (Si-H:Vinyl) | 1:1 to 1.2:1 | [10] |

| Temperature | Room Temperature to 115-200 °C | [9][10] |

| Solvent | Neat, Toluene, Xylene | [9] |

| Reaction Time | 30 seconds to several hours | [1] |

Table 2: Conversion and Selectivity Data for a Model Reaction

Reaction: 1,3-divinyltetramethyldisiloxane with 1,1,3,3-tetramethyldisiloxane

| Catalyst System | Conversion (%) | Selectivity (anti-Markovnikov, %) | Reference |

| Pt(IV) and Fe(III) complexes | 75 - 100 | 87 - 93 | [7] |

Table 3: Spectroscopic Data for Reaction Monitoring

| Functional Group | Spectroscopic Technique | Characteristic Signal | Disappearance upon Reaction | Reference |

| Si-H | FT-IR | ~2157 cm⁻¹ | Yes | [11] |

| Si-H | ¹H NMR | ~4.7 ppm | Yes | [2][7] |